molecular formula C17H13N5O3S B2763626 N-(4-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-61-6

N-(4-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2763626
CAS RN: 872987-61-6
M. Wt: 367.38
InChI Key: QOSGPEDRWRUGAZ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as NNPS, is a chemical compound that has gained significant attention in scientific research. NNPS is a sulfanylacetamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

Novel Synthesis and Chemical Properties

  • A study by Habernickel (2002) discusses the pharma market's reflection through patents, highlighting the synthesis and activity of compounds like N-(4-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide with potential applications in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).

Advanced Material Development

  • Transparent aromatic polyimides with high refractive indices and small birefringences, as well as good thermomechanical stabilities, have been synthesized through reactions involving compounds structurally related to this compound, demonstrating potential in optical and electronic material applications (Tapaswi et al., 2015).

Pharmacological Applications

  • Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to this compound, has shown potent and selective allosteric inhibition of kidney-type glutaminase (GLS), indicating therapeutic potential in cancer treatment (Shukla et al., 2012).

Chemical Reactivity and Modification Studies

  • Investigations into the reactivity of nitrophenyl derivatives, including those similar to this compound, have been conducted, exploring their potential in creating novel chemical structures and reactions (Yu et al., 2007).

Exploring New Chemical Pathways

  • The study by Gangjee et al. (2008) demonstrates the synthesis of compounds related to this compound as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their significance in developing new therapeutic agents (Gangjee et al., 2008).

properties

IUPAC Name

N-(4-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-16(19-13-1-3-14(4-2-13)22(24)25)11-26-17-6-5-15(20-21-17)12-7-9-18-10-8-12/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSGPEDRWRUGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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